

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ACT-1004-1239

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-1004-1239 is a first-in-class, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **ACT-1004-1239**, compiled from preclinical and clinical data. The information presented herein is intended to support further research and development of this compound. **ACT-1004-1239** has demonstrated a favorable safety, tolerability, and PK/PD profile, supporting its development for potential therapeutic applications in inflammatory demyelinating diseases such as multiple sclerosis.

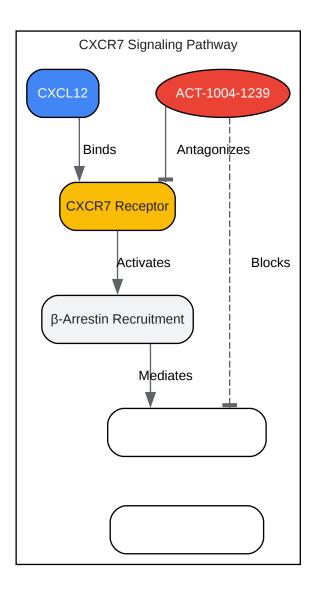
Introduction

ACT-1004-1239 is an orally available small molecule that acts as an insurmountable antagonist of CXCR7. The CXCR7 receptor is involved in the scavenging of chemokines CXCL11 and CXCL12, thereby modulating their extracellular concentrations and influencing inflammatory responses and cell migration. By antagonizing CXCR7, ACT-1004-1239 disrupts this scavenging activity, leading to an increase in the plasma concentrations of CXCL12. This mechanism of action has shown promise in preclinical models of neuroinflammation and demyelination.



Pharmacodynamics Mechanism of Action

ACT-1004-1239 selectively binds to CXCR7, preventing the receptor-mediated internalization and degradation of its ligands, CXCL11 and CXCL12. This leads to a dose-dependent increase in the plasma concentrations of these chemokines, which serves as a key biomarker of target engagement. The primary pharmacodynamic effect observed in both preclinical and clinical studies is the elevation of plasma CXCL12 levels.



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Figure 1: Mechanism of action of ACT-1004-1239.



In Vitro Potency

The potency of **ACT-1004-1239** as a CXCR7 antagonist has been determined in various in vitro assays. A key assay measures the inhibition of CXCL12-induced β -arrestin recruitment to the CXCR7 receptor.

Assay	Species	IC50 (nM)
β-Arrestin Recruitment	Human	3.2[1]
β-Arrestin Recruitment	Dog	2.3[1]
β-Arrestin Recruitment	Rat	3.1[1]
β-Arrestin Recruitment	Mouse	2.3[1]
β-Arrestin Recruitment	Guinea Pig	0.6[1]
β-Arrestin Recruitment	Macaque	1.5[1]

Table 1: In Vitro Potency of ACT-1004-1239

Preclinical Pharmacodynamics

In preclinical studies using mouse models of multiple sclerosis (myelin oligodendrocyte glycoprotein [MOG]-induced experimental autoimmune encephalomyelitis [EAE]), oral administration of **ACT-1004-1239** resulted in a dose-dependent increase in plasma CXCL12 concentrations. This increase in CXCL12 correlated with a reduction in disease severity, decreased immune cell infiltration into the central nervous system (CNS), and enhanced myelination[2][3].

Pharmacokinetics Human Pharmacokinetics

The pharmacokinetic profile of **ACT-1004-1239** has been characterized in a first-in-human study involving single ascending doses in healthy male subjects.



Parameter	Value
Absorption	
Tmax (h)	1-3[4][5]
Bioavailability (%)	53[5]
Distribution	
Volume of Distribution (L)	183[5]
Elimination	
Terminal Half-life (h)	18-24[4][5]
Clearance	Low[5]

Table 2: Key Human Pharmacokinetic Parameters of ACT-1004-1239

A study investigating the effect of a strong CYP3A4 inhibitor, itraconazole, on the pharmacokinetics of a single 10 mg dose of **ACT-1004-1239** found that the geometric mean ratio for Cmax was 2.16 and for AUC0-∞ was 2.77, indicating that **ACT-1004-1239** is a moderately sensitive CYP3A4 substrate[6].

Note: A complete table of Cmax and AUC values from the single ascending dose study is not publicly available. The available literature states that the exposure increase across the dose range of 1 to 200 mg was essentially dose-proportional.[7]

Metabolism

In vitro studies with human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of **ACT-1004-1239**. The primary metabolic pathway is N-dealkylation.

Metabolite	Description
M1	Major circulating metabolite
M23	Major circulating metabolite



Table 3: Major Metabolites of ACT-1004-1239 in Humans

Excretion

Following oral administration in humans, the majority of **ACT-1004-1239** and its metabolites are eliminated in the feces.

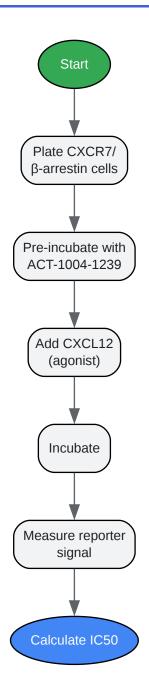
Experimental Protocols In Vitro β-Arrestin Recruitment Assay

Objective: To determine the in vitro potency of **ACT-1004-1239** as a CXCR7 antagonist.

Methodology: A common method for assessing CXCR7 antagonism is a β -arrestin recruitment assay. While the specific protocol for **ACT-1004-1239** is not publicly detailed, a general procedure is as follows:

- Cell Line: A stable cell line co-expressing human CXCR7 and a β-arrestin fusion protein is used.
- Assay Principle: Upon agonist (e.g., CXCL12) binding to CXCR7, β-arrestin is recruited to the receptor. This interaction is detected by a reporter system, often based on enzyme fragment complementation, leading to a measurable signal (e.g., luminescence or fluorescence).
- Procedure:
 - Cells are plated in microtiter plates.
 - Cells are pre-incubated with varying concentrations of ACT-1004-1239 or vehicle control.
 - A fixed concentration of CXCL12 is added to stimulate β-arrestin recruitment.
 - After an incubation period, the reporter signal is measured.
- Data Analysis: The IC50 value, representing the concentration of ACT-1004-1239 that inhibits 50% of the maximal CXCL12-induced β-arrestin recruitment, is calculated from the concentration-response curve.





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Figure 2: β-Arrestin recruitment assay workflow.

First-in-Human Single Ascending Dose Study

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of **ACT-1004-1239** in healthy subjects.

Methodology:

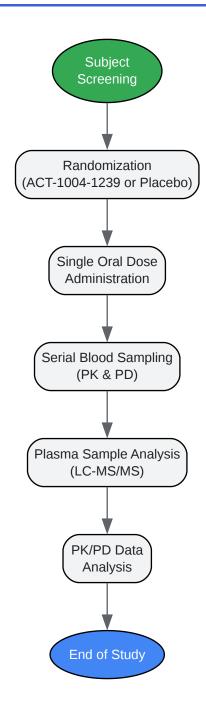
Foundational & Exploratory





- Study Design: A randomized, double-blind, placebo-controlled study.
- · Participants: Healthy male subjects.
- Dosing: Single oral doses of ACT-1004-1239 (ranging from 1 mg to 200 mg) or placebo were administered to sequential cohorts of subjects.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of ACT-1004-1239 and its metabolites.
- Pharmacodynamic Sampling: Blood samples were collected to measure plasma concentrations of CXCL12 as a biomarker of target engagement.
- Bioanalytical Method: Plasma concentrations of ACT-1004-1239 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis. The relationship between ACT-1004-1239 exposure and CXCL12 concentrations was modeled.





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Figure 3: First-in-human study workflow.

Preclinical MOG-Induced EAE Model

Objective: To evaluate the in vivo efficacy of **ACT-1004-1239** in a mouse model of multiple sclerosis.

Methodology:

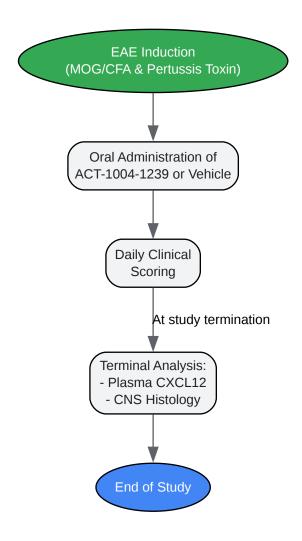
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- Animal Model: Female C57BL/6 mice are typically used.
- EAE Induction: Mice are immunized with an emulsion of MOG p35-55 peptide and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.
- Treatment: ACT-1004-1239 is administered orally, typically twice daily, at various dose levels (e.g., 10-100 mg/kg), starting at the onset of clinical signs or in a prophylactic setting. A vehicle control group is included.
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
- Pharmacodynamic and Histological Analysis: At the end of the study, blood samples are collected for CXCL12 measurement. Spinal cords are harvested for histological analysis to assess immune cell infiltration and demyelination.





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Figure 4: MOG-induced EAE study workflow.

Conclusion

ACT-1004-1239 is a potent and selective CXCR7 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to modulate CXCL12 levels through a novel mechanism of action, combined with its favorable safety and oral bioavailability, makes it a promising candidate for the treatment of inflammatory demyelinating diseases. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of ACT-1004-1239.

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